molecular formula C10H11BrF2O2 B8170707 2-Bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene

2-Bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene

Cat. No.: B8170707
M. Wt: 281.09 g/mol
InChI Key: UNDALJOZDUCKGK-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene is an organic compound that features a benzene ring substituted with a bromine atom, a difluoromethyl group, and a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene typically involves multiple steps:

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) under conditions that promote nucleophilic substitution.

    Etherification: The 2-methoxyethoxy group can be introduced via etherification, where the hydroxyl group of a precursor compound reacts with methoxyethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the difluoromethyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene exerts its effects depends on its specific application

    Electrophilic and Nucleophilic Interactions: The bromine and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively.

    Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with other aromatic systems.

    Pathways: The compound may influence various biochemical pathways, particularly those involving halogenated compounds.

Comparison with Similar Compounds

2-Bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene can be compared with similar compounds such as:

    2-Bromo-1-iodo-4-(2-methoxyethoxy)benzene: This compound has an iodine atom instead of a difluoromethyl group, which may result in different reactivity and applications.

    1-Bromo-2-[(methoxymethoxy)methyl]benzene:

    2-Bromo-1-(2-methoxyethoxy)-4-methylbenzene: The presence of a methyl group instead of a difluoromethyl group can lead to variations in reactivity and applications.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O2/c1-14-5-6-15-8-4-2-3-7(9(8)11)10(12)13/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDALJOZDUCKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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